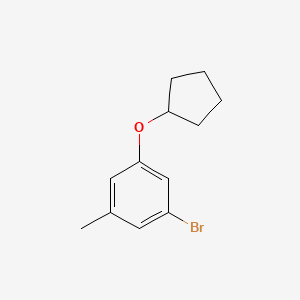

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene

Description

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene is a substituted aromatic compound featuring a bromine atom at position 1, a cyclopentyloxy group at position 3, and a methyl group at position 3. This compound is primarily used as a synthetic intermediate in pharmaceuticals and materials science due to its bromine atom, which enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for constructing complex molecules . The cyclopentyloxy group contributes steric bulk and modulates electronic properties, influencing reactivity and solubility.

Properties

IUPAC Name |

1-bromo-3-cyclopentyloxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9-6-10(13)8-12(7-9)14-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCXWWPCLRMXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene typically involves the bromination of 3-(cyclopentyloxy)-5-methylbenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce phenols or quinones.

- Reduction reactions result in the formation of hydrocarbons .

Scientific Research Applications

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene has diverse applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopentyloxy group can influence the compound’s reactivity and stability. These interactions are crucial for the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table summarizes key structural analogs and their properties:

Electronic and Steric Comparisons

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy (C₈H₉BrO, ) and cyclopentyloxy groups donate electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, trifluoromethoxy (C₁₁H₁₂BrF₃O₂, ) and methylsulfonyl (C₁₀H₁₃BrO₂S, ) groups withdraw electrons, reducing bromine’s reactivity in cross-coupling reactions.

- Chlorine (C₇H₆BrCl, ) exhibits moderate electron withdrawal, making its bromine less reactive than methoxy analogs but more reactive than CF₃-substituted derivatives.

- Isobutoxy (C₁₁H₁₂BrF₃O₂, ) and cyclopentyloxy substituents balance moderate bulk with synthetic versatility.

Physical Properties

- Solubility : Methoxy and cyclopentyloxy groups enhance solubility in polar solvents compared to tert-butyl or trifluoromethyl analogs.

- Boiling/Melting Points : Bulkier substituents (e.g., tert-butyl ) increase melting points due to crystalline packing, whereas branched alkoxy groups (e.g., isobutoxy ) may lower boiling points.

Research Findings and Case Studies

- Synthesis Optimization : demonstrates that Li₂CO₃ in DMF efficiently mediates benzylation reactions, a method adaptable to cyclopentyloxy derivatives .

- Steric Challenges : The synthesis of tert-butyl analogs (C₁₁H₁₅Br, ) requires careful control of reaction temperatures to mitigate steric slowdowns.

- Electronic Tuning : Trifluoromethoxy-substituted compounds (C₁₁H₁₂BrF₃O₂, ) are prioritized in agrochemicals for their resistance to metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.